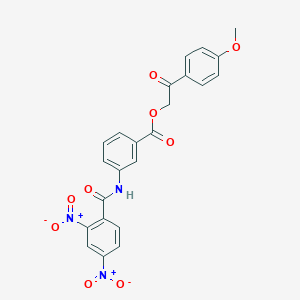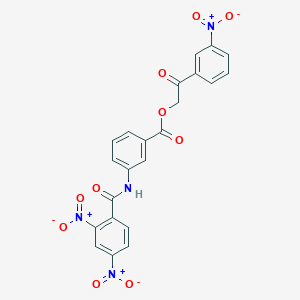![molecular formula C31H23NO6 B341715 2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B341715.png)
2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that belongs to the class of alkyl-phenylketones This compound is characterized by its unique structure, which includes a biphenyl group, an ethoxyphenyl group, and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multistep organic reactions. One common method includes the reaction of biphenyl-4-carboxylic acid with ethyl chloroformate to form the corresponding ester. This ester is then reacted with 4-ethoxyphenylhydrazine to yield the hydrazone intermediate. The final step involves cyclization of the hydrazone with phthalic anhydride under acidic conditions to form the desired isoindole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Biphenyl-4-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated biphenyl and ethoxyphenyl derivatives.
Scientific Research Applications
2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of 2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s biphenyl and isoindole moieties are crucial for its binding affinity and specificity. Additionally, its ability to undergo redox reactions can influence cellular pathways related to oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-(biphenyl-4-yl)-2-oxoethyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- 2-(biphenyl-4-yl)-2-oxoethyl 2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- 2-(biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Uniqueness
The ethoxy group in 2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its analogs. This makes it particularly valuable in applications requiring high specificity and efficiency .
Properties
Molecular Formula |
C31H23NO6 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C31H23NO6/c1-2-37-25-15-13-24(14-16-25)32-29(34)26-17-12-23(18-27(26)30(32)35)31(36)38-19-28(33)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-18H,2,19H2,1H3 |
InChI Key |
BXLTWXMOXHAJEE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-(2,4-DINITROBENZAMIDO)BENZOATE](/img/structure/B341633.png)




![2-(Biphenyl-4-yl)-2-oxoethyl 3-[(phenylacetyl)amino]benzoate](/img/structure/B341639.png)
![2-(3-Nitrophenyl)-2-oxoethyl 3-[(phenylacetyl)amino]benzoate](/img/structure/B341640.png)
![2-(4-Bromophenyl)-2-oxoethyl 3-[(phenylacetyl)amino]benzoate](/img/structure/B341641.png)

![Propan-2-yl 3-[(4-bromobenzoyl)amino]benzoate](/img/structure/B341646.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 3-[(4-bromobenzoyl)amino]benzoate](/img/structure/B341648.png)
![2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B341653.png)
![[2-(4-Bromophenyl)-2-oxoethyl] 3-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B341655.png)
